molecular formula C12H13N3O3 B2524872 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid CAS No. 1006465-90-2

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid

Cat. No.: B2524872
CAS No.: 1006465-90-2
M. Wt: 247.254
InChI Key: ICEWNJQYLKXUPH-UHFFFAOYSA-N
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Description

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid is a complex organic compound that features a benzoic acid core substituted with a hydroxy group and an amino group linked to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole moiety, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial methods often optimize reaction conditions to minimize waste and maximize yield .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a wide range of functionalized aromatic compounds .

Scientific Research Applications

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-hydroxy-4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-15-5-4-9(14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICEWNJQYLKXUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CNC2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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